Methanesulfonic acid;pyrrolidin-2-one
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Overview
Description
Methanesulfonic acid;pyrrolidin-2-one is a compound that combines methanesulfonic acid, a strong organic acid, with pyrrolidin-2-one, a five-membered lactam. Methanesulfonic acid is known for its use as a catalyst and solvent in organic synthesis, while pyrrolidin-2-one is a versatile building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-2-one can be achieved through various methods, including:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the formation of pyrrolidin-2-one through the amination of acyclic substrates followed by cyclization.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form pyrrolidin-2-one.
Industrial Production Methods
Industrial production of pyrrolidin-2-one often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert pyrrolidin-2-one to pyrrolidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, pyrrolidine derivatives, and various substituted pyrrolidin-2-one compounds .
Scientific Research Applications
Methanesulfonic acid;pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methanesulfonic acid;pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The pyrrolidin-2-one moiety can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Methanesulfonic acid;pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share a similar pyrrolidine ring structure but differ in their biological activities and applications.
Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group, which can affect their reactivity and biological properties.
Prolinol: This compound contains a hydroxyl group, which can influence its chemical and biological behavior.
Properties
CAS No. |
497922-67-5 |
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Molecular Formula |
C5H11NO4S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methanesulfonic acid;pyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO.CH4O3S/c6-4-2-1-3-5-4;1-5(2,3)4/h1-3H2,(H,5,6);1H3,(H,2,3,4) |
InChI Key |
AXZFVSQZAFYIKT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CC(=O)NC1 |
Origin of Product |
United States |
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